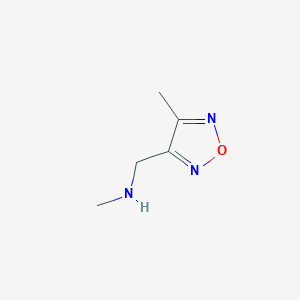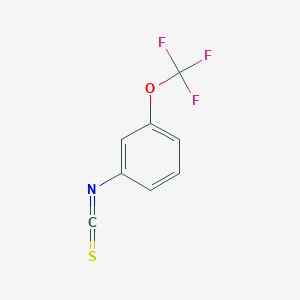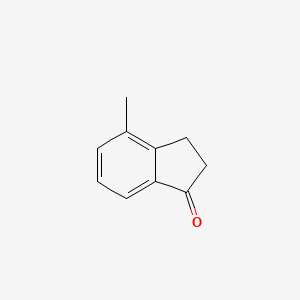
4-Metil-1-indanona
Descripción general
Descripción
4-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It belongs to the class of indanones, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring.
Aplicaciones Científicas De Investigación
4-Methyl-1-indanone has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Methyl-1-indanone is a chemical compound that has been used in various organic syntheses . It’s important to note that the identification of a compound’s primary targets is a complex process that often involves extensive biochemical and pharmacological research.
Mode of Action
It has been used as a reagent in the synthesis of various organic compounds, including 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene . The compound’s interaction with its targets and any resulting changes would depend on the specific context of these reactions.
Biochemical Pathways
It has been used in the synthesis of various organic compounds, suggesting that it may interact with multiple biochemical pathways depending on the context of its use .
Result of Action
Given its use in the synthesis of various organic compounds, it can be inferred that the compound may have diverse effects depending on the context of its use .
Análisis Bioquímico
Biochemical Properties
4-Methyl-1-indanone plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It is involved in the synthesis of several organic compounds, including 3,6-dimethylcholanthrene and 3-methyl-7-methoxycholanthrene . The compound interacts with enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it undergoes condensation reactions with 2-lithio-N,N-diethyl-1-napthamide, leading to the formation of naphthoic acid lactones .
Cellular Effects
4-Methyl-1-indanone influences various cellular processes and functions. It has been observed to exhibit cytotoxic activities, which can affect cell viability and proliferation . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can modulate the activity of key enzymes and proteins involved in these processes. For example, it has been shown to affect the Wnt/β-catenin and Hedgehog signaling pathways, which are crucial for cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 4-Methyl-1-indanone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target proteins and enzymes, altering their conformation and activity. This interaction can result in the inhibition of enzyme activity, such as the down-regulation of anterograde transport motor proteins like KIF3A and IFT88 . Additionally, 4-Methyl-1-indanone can promote tubulin polymerization, affecting cellular structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1-indanone can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that 4-Methyl-1-indanone can have sustained effects on cellular function, including prolonged inhibition of cyst development in kidney models .
Dosage Effects in Animal Models
The effects of 4-Methyl-1-indanone vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit cyst development without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cytotoxicity and adverse impacts on cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of 4-Methyl-1-indanone for therapeutic applications.
Metabolic Pathways
4-Methyl-1-indanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound undergoes metabolic reactions, leading to the formation of intermediate products that participate in further biochemical processes . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells.
Transport and Distribution
The transport and distribution of 4-Methyl-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 4-Methyl-1-indanone can affect its bioavailability and efficacy in biochemical reactions and therapeutic applications.
Subcellular Localization
4-Methyl-1-indanone exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Métodos De Preparación
The synthesis of 4-Methyl-1-indanone can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction typically employs Lewis acids such as aluminum chloride (AlCl3) as catalysts . Additionally, non-conventional techniques like microwave irradiation, high-intensity ultrasound, and Q-tube™ reactors have been explored to enhance the efficiency and “greenness” of the synthesis process .
Análisis De Reacciones Químicas
4-Methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 4-Methyl-1-indanone can yield alcohols or hydrocarbons, typically using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major products formed from these reactions include 4-methylindan-1-ol (from reduction) and 4-methyl-2-nitroindanone (from nitration) .
Comparación Con Compuestos Similares
4-Methyl-1-indanone can be compared with other indanone derivatives, such as:
1-Indanone: The parent compound, which lacks the methyl group at the 4-position.
4-Methoxy-1-indanone: A derivative with a methoxy group instead of a methyl group at the 4-position.
5,6-Dimethoxy-1-indanone: A compound with two methoxy groups on the benzene ring.
The presence of the methyl group in 4-Methyl-1-indanone can influence its reactivity and biological activity, making it unique compared to its analogues .
Propiedades
IUPAC Name |
4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUORWXQKVXTQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403076 | |
| Record name | 4-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24644-78-8 | |
| Record name | 4-Methyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024644788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4Y2I8BMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

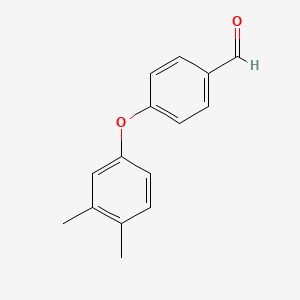
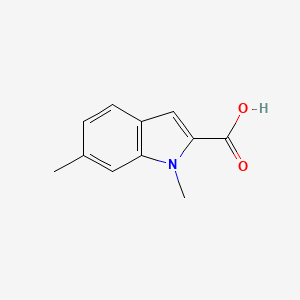
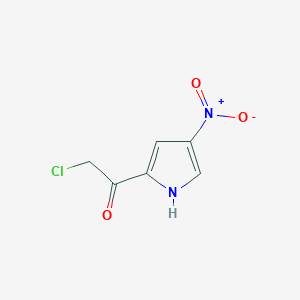
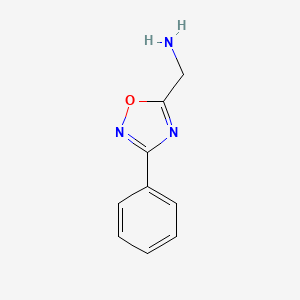
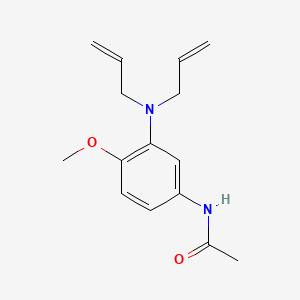
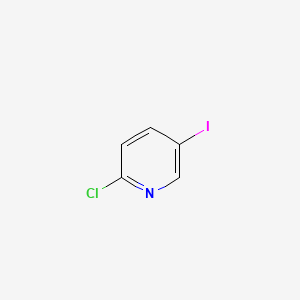
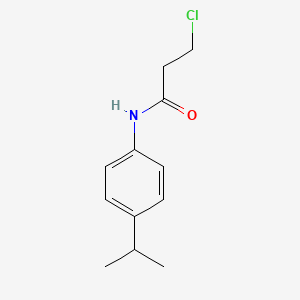
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)
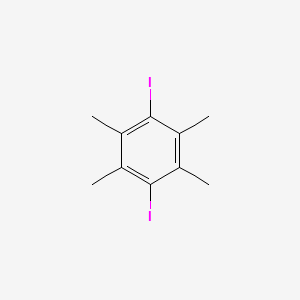
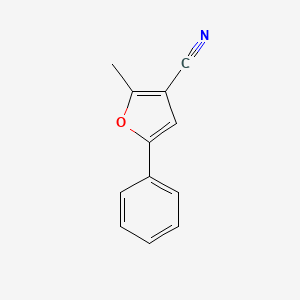
![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
